molecular formula C24H30ClN3O9 B14771946 Pomalidomide-CO-PEG4-C2-Cl

Pomalidomide-CO-PEG4-C2-Cl

Cat. No.: B14771946
M. Wt: 540.0 g/mol
InChI Key: QIGZYJNJRBOGPG-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG4-C2-Cl: is a synthesized compound that incorporates pomalidomide, a cereblon ligand, and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) technology, which is a novel approach for targeted protein degradation. The compound is designed to facilitate the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG4-C2-Cl involves multiple steps, starting with the preparation of pomalidomide. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in linker length and composition .

Mechanism of Action

Properties

Molecular Formula

C24H30ClN3O9

Molecular Weight

540.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C24H30ClN3O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15H2,(H,26,30)(H,27,29,31)

InChI Key

QIGZYJNJRBOGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCCl

Origin of Product

United States

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